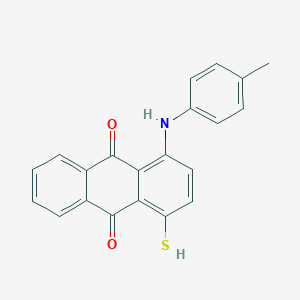
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound, in particular, is characterized by the presence of a methylanilino group and a sulfanyl group attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Méthodes De Préparation
The synthesis of 1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: The starting material, anthracene, undergoes nitration to introduce nitro groups, followed by reduction to form amino groups.
Substitution Reaction: The amino groups are then substituted with 4-methylaniline under suitable conditions.
Sulfur Introduction:
Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, palladium-catalyzed amination reactions are often employed to facilitate the formation of the methylanilino group .
Analyse Des Réactions Chimiques
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives using reducing agents such as sodium borohydride.
Substitution: The methylanilino and sulfanyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of 1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, its potential anticancer activity may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division .
Comparaison Avec Des Composés Similaires
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1,4-Diaminoanthraquinone: Similar in structure but lacks the methylanilino and sulfanyl groups.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups instead of methylanilino and sulfanyl groups.
1,4-Bis(4-methylanilino)anthraquinone: Similar but with two methylanilino groups instead of one.
Propriétés
Numéro CAS |
189753-88-6 |
|---|---|
Formule moléculaire |
C21H15NO2S |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
1-(4-methylanilino)-4-sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO2S/c1-12-6-8-13(9-7-12)22-16-10-11-17(25)19-18(16)20(23)14-4-2-3-5-15(14)21(19)24/h2-11,22,25H,1H3 |
Clé InChI |
KPOHGADQMCEDMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)S)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone](/img/structure/B13131680.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)
![N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine](/img/structure/B13131683.png)
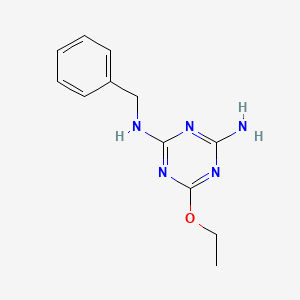

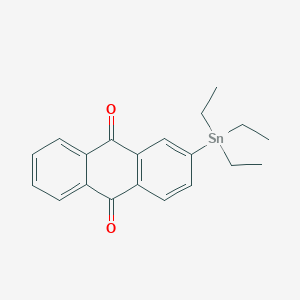

![2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl](/img/structure/B13131713.png)

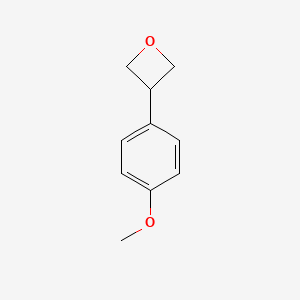
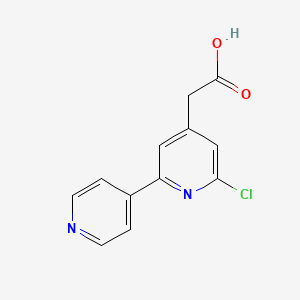


![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
